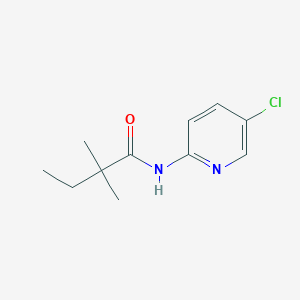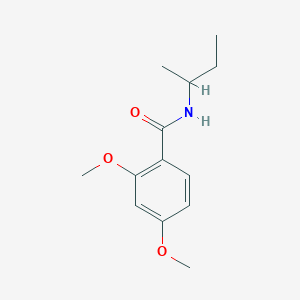![molecular formula C12H11ClN2O2S2 B501215 N-[(3-chloro-1-benzothien-2-yl)carbonyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B501215.png)
N-[(3-chloro-1-benzothien-2-yl)carbonyl]-N'-(2-hydroxyethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-chloro-1-benzothien-2-yl)carbonyl]-N'-(2-hydroxyethyl)thiourea is a chemical compound with a complex structure that includes a benzothiophene ring, a chloro substituent, and a hydroxyethylamino carbonothioyl group
Preparation Methods
The synthesis of N-[(3-chloro-1-benzothien-2-yl)carbonyl]-N'-(2-hydroxyethyl)thiourea typically involves multiple steps, starting with the preparation of the benzothiophene core. The synthetic route may include the following steps:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Chloro Group: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Hydroxyethylamino Carbonothioyl Group: This step involves the reaction of the benzothiophene intermediate with hydroxyethylamine and carbon disulfide under controlled conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
N-[(3-chloro-1-benzothien-2-yl)carbonyl]-N'-(2-hydroxyethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[(3-chloro-1-benzothien-2-yl)carbonyl]-N'-(2-hydroxyethyl)thiourea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.
Industry: The compound can be used in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of N-[(3-chloro-1-benzothien-2-yl)carbonyl]-N'-(2-hydroxyethyl)thiourea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
N-[(3-chloro-1-benzothien-2-yl)carbonyl]-N'-(2-hydroxyethyl)thiourea can be compared with other similar compounds, such as:
- 3-chloro-N-(2-methylphenyl)-1-benzothiophene-2-carboxamide
- 3-chloro-N-(4-methylphenyl)-1-benzothiophene-2-carboxamide
- 3-chloro-N-(2-methoxyphenyl)-1-benzothiophene-2-carboxamide
These compounds share a similar benzothiophene core but differ in their substituents, which can lead to variations in their chemical properties and applications
Properties
Molecular Formula |
C12H11ClN2O2S2 |
|---|---|
Molecular Weight |
314.8g/mol |
IUPAC Name |
3-chloro-N-(2-hydroxyethylcarbamothioyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C12H11ClN2O2S2/c13-9-7-3-1-2-4-8(7)19-10(9)11(17)15-12(18)14-5-6-16/h1-4,16H,5-6H2,(H2,14,15,17,18) |
InChI Key |
HSHMSTBUBANAQF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC(=S)NCCO)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC(=S)NCCO)Cl |
solubility |
1.8 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(4-Chlorophenyl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B501136.png)
![6-ethyl-N-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B501139.png)
![2-(Ethylamino)thiazolo[4,5-B]pyridine-5,7-diol](/img/structure/B501140.png)
![Ethyl 4-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B501141.png)

![Ethyl 2-[(2,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B501145.png)






![2-(2-chlorophenoxy)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B501155.png)
